molecular formula C7H6N2O B1649391 6-Hydroxy-5-azaindole CAS No. 70357-66-3

6-Hydroxy-5-azaindole

Cat. No.: B1649391
CAS No.: 70357-66-3
M. Wt: 134.14
InChI Key: VWIGDRAWFGYWCQ-UHFFFAOYSA-N
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Description

6-Hydroxy-5-azaindole is a useful research compound. Its molecular formula is C7H6N2O and its molecular weight is 134.14. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

6-Hydroxy-5-azaindole plays a crucial role in biochemical reactions, particularly as a kinase inhibitor. It interacts with several enzymes and proteins, including protein kinases, which are essential for regulating cellular processes. The compound’s interaction with these enzymes involves binding to the active site, thereby inhibiting their activity. This inhibition can modulate various signaling pathways, making this compound a valuable tool in studying cellular functions and developing therapeutic agents .

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of specific kinases, leading to altered phosphorylation states of target proteins. This, in turn, affects downstream signaling pathways, ultimately influencing cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly protein kinases. The compound binds to the ATP-binding site of the kinase, preventing ATP from binding and thus inhibiting the kinase’s activity. This inhibition can lead to changes in gene expression and cellular responses. Additionally, this compound may interact with other biomolecules, such as receptors and transcription factors, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to the compound can lead to sustained inhibition of target kinases, resulting in prolonged changes in cellular signaling and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target kinases without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, such as off-target interactions and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. These metabolic processes can affect the compound’s efficacy and toxicity, influencing its overall impact on cellular functions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function. For example, binding to specific transporters can facilitate the compound’s entry into cells, while interactions with binding proteins can modulate its distribution within cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the cytoplasm, where it can modulate signaling pathways and cellular metabolism .

Properties

IUPAC Name

1,5-dihydropyrrolo[3,2-c]pyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-7-3-6-5(4-9-7)1-2-8-6/h1-4,8H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIGDRAWFGYWCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=O)NC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696667
Record name 1,5-Dihydro-6H-pyrrolo[3,2-c]pyridin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70357-66-3
Record name 1,5-Dihydro-6H-pyrrolo[3,2-c]pyridin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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